Pentadec-14-en-1-ol

Vue d'ensemble

Description

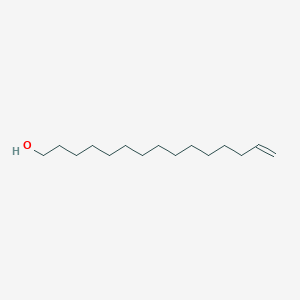

Pentadec-14-en-1-ol is an unsaturated alcohol with the molecular formula C15H30O It is characterized by a long hydrocarbon chain with a double bond between the fourteenth and fifteenth carbon atoms and a hydroxyl group at the first carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentadec-14-en-1-ol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 14-pentadecenoate using lithium aluminum hydride in an ether solution . The reaction conditions typically involve dissolving the ester in ether and adding it dropwise to a suspension of lithium aluminum hydride. The reaction proceeds under controlled temperature and stirring conditions to ensure complete reduction to the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation of the corresponding aldehyde or ketone precursors may be employed to produce this compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

Pentadec-14-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form pentadecan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Pentadec-14-enal or pentadec-14-enoic acid.

Reduction: Pentadecan-1-ol.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Organic Molecules

Pentadec-14-en-1-ol is utilized as an intermediate in the synthesis of complex organic molecules. Its long hydrocarbon chain and functional hydroxyl group make it an ideal precursor for various chemical transformations, including oxidation and substitution reactions. For instance, it can be oxidized to form pentadec-14-enal or pentadec-14-enoic acid, and reduced to yield pentadecan-1-ol.

Surfactants and Lubricants

In industrial chemistry, this compound is a starting material for the preparation of surfactants and lubricants. Its amphiphilic nature allows it to reduce surface tension effectively, making it suitable for applications in detergents and emulsifiers.

Biological Applications

Model Compound for Biological Studies

this compound serves as a model compound for studying the behavior of long-chain alcohols in biological systems. Research indicates that it interacts with cell membranes, affecting their fluidity and permeability due to its ability to form hydrogen bonds with membrane lipids.

Antimicrobial Properties

Recent studies have investigated the potential antimicrobial properties of this compound. Its bioactivity suggests possible applications in developing new antimicrobial agents against various pathogens.

Medical Applications

Bioactive Compound Research

Research is ongoing to explore the medicinal properties of this compound. Its potential as a bioactive compound with anti-inflammatory effects is being studied, which could lead to new therapeutic agents for treating inflammatory diseases .

Drug Delivery Systems

The compound's unique properties may also facilitate its use in drug delivery systems. Its ability to interact with biological membranes can enhance the bioavailability and efficacy of pharmaceutical compounds when used as a carrier.

Industrial Applications

Fragrance and Cosmetic Formulations

this compound is employed in the formulation of fragrances and cosmetic products due to its pleasant odor and emollient properties. It contributes to the sensory attributes of personal care products while also providing moisturizing benefits.

Plasticizers and Lubricants

In industrial applications, this compound is also used as a plasticizer and lubricant, enhancing the flexibility and durability of polymer materials.

Mécanisme D'action

The mechanism of action of pentadec-14-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the long hydrocarbon chain can insert into lipid bilayers, altering their structural properties. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of specific enzymes involved in lipid metabolism and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentadecan-1-ol: A saturated alcohol with a similar structure but lacking the double bond.

Hexadec-15-en-1-ol: An unsaturated alcohol with a longer hydrocarbon chain and a double bond at a different position.

Tetradec-13-en-1-ol: An unsaturated alcohol with a shorter hydrocarbon chain and a double bond at a different position.

Uniqueness

Pentadec-14-en-1-ol is unique due to its specific double bond position and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

Pentadec-14-en-1-ol, a long-chain unsaturated fatty alcohol, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, biology, and industry. This article will explore its chemical properties, biological mechanisms, and relevant case studies that highlight its significance.

This compound has the molecular formula C15H30O and features a hydroxyl group (-OH) at the first carbon and a double bond between the 14th and 15th carbons. This unique structure contributes to its distinct chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H30O |

| Molecular Weight | 230.4 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with biological membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, influencing membrane fluidity and permeability. Additionally, the long hydrocarbon chain can insert into lipid bilayers, altering their structural properties.

Key Mechanisms:

- Membrane Interaction : Alters membrane fluidity, potentially affecting cellular signaling pathways.

- Enzymatic Modulation : Acts as a substrate or inhibitor for specific enzymes involved in lipid metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that long-chain alcohols can possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Potential mechanisms include modulation of inflammatory pathways via interactions with cellular receptors.

- Cell Membrane Studies : Serves as a model compound for studying the behavior of long-chain alcohols in biological systems.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's hydrophobic nature likely contributes to its ability to disrupt bacterial membranes, leading to cell death.

Study 2: Inflammation Modulation

In vitro studies demonstrated that this compound could modulate inflammatory responses in human cell lines. The compound was shown to decrease the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Industry

This compound is not only significant in biological research but also has practical applications in various industries:

- Cosmetics : Used for its emollient properties and pleasant odor.

- Fragrance Industry : Serves as a component in various fragrance formulations due to its desirable scent profile.

- Surfactants and Lubricants : Acts as an intermediate in the synthesis of surfactants and lubricants due to its chemical reactivity.

Propriétés

IUPAC Name |

pentadec-14-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJGFMOPNSNODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.